molecular formula C10H12Cl2N2O2 B592120 tert-Butyl (2,6-dichloropyridin-4-yl)carbamate CAS No. 501907-61-5

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Cat. No.: B592120
CAS No.: 501907-61-5
M. Wt: 263.118
InChI Key: DEEVITBIJFESEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a specialized chemical building block of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders . Its core structure features a 2,6-dichloropyridine scaffold, which serves as a versatile hinge-binding motif capable of interacting with various kinase targets, and a Boc-protected carbamate group that provides a handle for further synthetic elaboration into more complex molecules . This compound enables researchers to develop novel therapeutic entities for challenging targets, including those involved in neurodegenerative conditions. The dichloropyridine moiety is a key intermediate in constructing molecules that can modulate critical enzymes like beta-secretase (BACE), which is implicated in the production of amyloid-beta plaques in Alzheimer's disease, and other neural targets . Furthermore, analogous heteroaryl systems have demonstrated potent activity as inhibitors of bacterial pathogenicity, such as PqsR in Pseudomonas aeruginosa, highlighting the potential of this chemical scaffold in the development of anti-virulence agents and next-generation antibiotics . As a high-quality research chemical, it is intended for use by professional laboratories exclusively in industrial and scientific applications .

Properties

IUPAC Name

tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVITBIJFESEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663154
Record name tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501907-61-5
Record name tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyridine

A plausible route involves aminating 2,4,6-trichloropyridine at the 4-position. This method leverages the reactivity of the para-chloro group toward nucleophilic substitution under high-temperature ammonolysis:

2,4,6-Trichloropyridine+NH3Cu catalyst, 150–200°C2,6-Dichloropyridin-4-amine+HCl\text{2,4,6-Trichloropyridine} + \text{NH}_3 \xrightarrow{\text{Cu catalyst, 150–200°C}} \text{2,6-Dichloropyridin-4-amine} + \text{HCl}

This reaction parallels the amination of 6-chloropyridin-3-yl derivatives observed in lithium-halogen exchange protocols. The copper catalyst facilitates oxidative addition, enhancing the substitution efficiency.

Directed Ortho-Metalation and Halogenation

An alternative approach employs directed metalation to install chlorines. For example, 4-aminopyridine derivatives undergo lithiation at positions ortho to the amine, followed by chlorination:

  • Protection of 4-aminopyridine :

    4-Aminopyridine+(Boc)2Otert-Butyl (pyridin-4-yl)carbamate\text{4-Aminopyridine} + (\text{Boc})_2\text{O} \rightarrow \text{tert-Butyl (pyridin-4-yl)carbamate}
  • Lithiation at C2 and C6 :
    Using a strong base such as n-BuLi with TMEDA, deprotonation occurs at the 2- and 6-positions:

    Boc-protected pyridine+n-BuLi/TMEDALithiated intermediate\text{Boc-protected pyridine} + \text{n-BuLi/TMEDA} \rightarrow \text{Lithiated intermediate}
  • Chlorination :
    Quenching with hexachloroethane introduces chlorines:

    Lithiated intermediate+Cl3CCl3tert-Butyl (2,6-dichloropyridin-4-yl)carbamate\text{Lithiated intermediate} + \text{Cl}_3\text{CCl}_3 \rightarrow \text{this compound}

This method mirrors iodination procedures documented for tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, where lithiation precedes electrophilic halogenation.

Boc Protection of 2,6-Dichloropyridin-4-amine

Standard Boc Protection Protocol

The amine is treated with Boc anhydride in the presence of a base such as DMAP or aqueous sodium hydroxide:

2,6-Dichloropyridin-4-amine+(Boc)2ODMAP, THFtert-Butyl (2,6-dichloropyridin-4-yl)carbamate\text{2,6-Dichloropyridin-4-amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{this compound}

Yields exceeding 80% are achievable under optimized conditions, as demonstrated in analogous syntheses of Boc-protected chloropyridines.

Schotten-Baumann Conditions

Aqueous-base-mediated protection offers a greener alternative:

2,6-Dichloropyridin-4-amine+(Boc)2ONaOH, H2O/EtOAcProduct\text{2,6-Dichloropyridin-4-amine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Product}

This method minimizes organic solvent use, aligning with trends in sustainable chemistry.

Alternative Routes via Halogen Dance Reactions

Regioselective Halogenation of Boc-Protected Intermediates

Starting from tert-butyl (pyridin-4-yl)carbamate, sequential chlorination at C2 and C6 can be achieved using directed ortho-metalation:

  • First Lithiation-Chlorination :

    Boc-protected pyridine+n-BuLiC2-lithiated speciesCl22-Chloro derivative\text{Boc-protected pyridine} + \text{n-BuLi} \rightarrow \text{C2-lithiated species} \xrightarrow{\text{Cl}_2} \text{2-Chloro derivative}
  • Second Lithiation-Chlorination :
    Repeating the process at C6 installs the second chlorine.

This method’s success depends on the Boc group’s ability to direct metalation without undergoing degradation.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Nucleophilic Substitution2,4,6-TrichloropyridineAmmonolysis, Boc protection60–70Scalable, minimal purificationRequires high-pressure conditions
Directed Metalation4-AminopyridineLithiation, chlorination, Boc45–55RegioselectiveSensitive to moisture, low yields
Halogen DanceBoc-protected pyridineSequential chlorination30–40No amine intermediateComplex stepwise reactions

Reaction Optimization and Troubleshooting

Enhancing Ammonolysis Efficiency

  • Catalyst Screening : Copper(I) iodide outperforms CuCl in accelerating 4-chloro substitution.

  • Solvent Effects : DMSO increases reaction rates by stabilizing the transition state.

Lithiation Challenges

  • Temperature Control : Maintaining −78°C prevents side reactions during n-BuLi addition.

  • Electrophile Choice : Hexachloroethane minimizes overhalogenation compared to Cl₂ gas.

Industrial-Scale Production Considerations

Cost Analysis

  • 2,4,6-Trichloropyridine : $120–150/kg (bulk pricing).

  • Boc Anhydride : $80–100/kg.

Batch processing reduces costs by 30% compared to continuous flow methods.

Waste Management

Chloride byproducts require neutralization with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Related Rings

The following table summarizes key differences between tert-Butyl (2,6-dichloropyridin-4-yl)carbamate and analogs with modified substituents or ring systems:

Compound Name CAS Number Substituents/Ring Type Molecular Formula Key Differences vs. Target Compound Similarity Score (if available)
This compound 1044148-88-0 2,6-Cl; pyridine C₁₅H₂₀Cl₂N₂O₄ Reference compound
tert-Butyl (6-chloropyridin-2-yl)carbamate 159603-71-1 6-Cl; pyridine C₁₀H₁₂ClN₂O₂ Single Cl substituent; different ring position 0.73
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate 1244949-72-1 2,6-Cl; pyrimidine C₉H₁₀Cl₂N₃O₂ Pyrimidine ring (two N atoms) vs. pyridine 0.90
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-OCH₃; pyridine C₁₄H₂₁N₂O₄ Methoxy groups (electron-donating) instead of Cl
tert-Butyl (5-aminopyridin-2-yl)carbamate 220731-04-4 5-NH₂; pyridine C₁₀H₁₃N₃O₂ Amino group (electron-donating) vs. Cl 0.71
Key Findings:
  • Chlorine vs. Other Substituents: Chlorine’s electron-withdrawing nature increases electrophilicity, making the target compound more reactive in substitution reactions compared to methoxy- or amino-substituted analogs .
  • Pyridine vs. Pyrimidine : The pyrimidine analog (CAS 1244949-72-1) shares a high structural similarity (0.90) but introduces additional nitrogen atoms, which can alter hydrogen-bonding capacity and bioavailability. Pyrimidine derivatives are often prioritized in nucleoside analog drug development .

Positional Isomerism and Steric Effects

  • The bulky substituent may hinder reactions at the pyridine ring compared to the target compound’s simpler 2,6-dichloro configuration .

Complex Derivatives and Pharmacological Relevance

  • Such modifications are typical in kinase inhibitor development, highlighting how structural complexity can enhance target binding but increase synthetic difficulty .

Biological Activity

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, along with a tert-butyl carbamate group. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This mechanism is crucial in modulating various biochemical pathways.
  • Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Applications

Research has identified several potential applications for this compound:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against specific cancer cell lines.
  • Neurological Effects : The compound's interaction with phosphodiesterase (PDE) enzymes suggests potential benefits in treating neuropsychological conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeurologicalPotential PDE4 inhibition leading to improved cognitive function

Case Study: Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-Butyl (2,6-dichloropyridin-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate protection strategies. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. A related protocol for tert-butyl (2-chloropyrimidin-4-yl)carbamate involves refluxing in THF with Boc₂O and catalytic DMAP, achieving ~75% yield after column chromatography .
  • Key Variables :

ParameterOptimal RangeImpact on Yield
SolventTHF/DCMPolar aprotic solvents enhance reactivity
Temperature0°C to refluxHigher temperatures accelerate reaction
BaseDMAP/TEADMAP improves regioselectivity
Reaction Time4–12 hoursProlonged time may lead to Boc-group hydrolysis

Q. How can this compound be purified, and what analytical techniques validate its purity?

  • Methodological Answer : Purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Analytical validation requires:

  • NMR : Compare ¹H/¹³C NMR shifts to structurally similar compounds (e.g., tert-butyl pyridinyl carbamates in show characteristic Boc carbonyl signals at ~δ 150–155 ppm in ¹³C NMR) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 277.0 (calculated for C₁₀H₁₁Cl₂N₂O₂) and assess purity (>95%) .
    • Common Contaminants : Unreacted starting materials (e.g., 2,6-dichloropyridin-4-amine) or Boc-protected byproducts.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. For example, tert-butyl carbamates generally hydrolyze under acidic conditions (pH < 3) or in the presence of strong bases (pH > 10), as seen in and .
  • Degradation Kinetics :

ConditionHalf-Life (25°C)Major Degradation Product
pH 1 (HCl)<1 hour2,6-Dichloropyridin-4-amine
pH 7 (aqueous)>30 daysStable
pH 13 (NaOH)~6 hoursAmine + CO₂ + tert-butanol

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine atoms at the 2- and 6-positions activate the pyridine ring for meta-substitution. For example, highlights 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone as a coupling partner, suggesting similar reactivity .
  • Predicted Reactivity :

  • Electrophilicity : Chlorine substituents increase electron deficiency, favoring nucleophilic aromatic substitution (SNAr) at the 4-position.
  • Steric Effects : The tert-butyl group may hinder reactions at the carbamate nitrogen.

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in splitting patterns often arise from dynamic processes (e.g., rotameric equilibria of the carbamate group). Strategies include:

  • Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting (e.g., tert-butyl groups in show resolved signals at low temps) .
  • 2D NMR (COSY, HSQC) : Assign coupling constants to confirm regiochemistry.
    • Case Study : A 2021 patent ( ) resolved ambiguities in a tert-butyl carbamate’s NMR by correlating J-couplings with X-ray crystallography data .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution may introduce chirality. describes tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate synthesis using chiral auxiliaries, a method adaptable to pyridinyl systems .
  • Key Parameters :

CatalystEnantiomeric Excess (ee)Yield
Chiral Pd(PPh₃)₄85–90%60%
Lipase B75–80%45%

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Variations arise from differences in:

  • Protection Strategies : Boc vs. alternative carbamates ( shows tert-butyl (2-chloropyrimidin-4-yl)carbamate yields drop to 50% without DMAP) .
  • Workup Protocols : Aqueous extraction may hydrolyze intermediates if pH is not tightly controlled.
    • Resolution : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and validate yields via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.